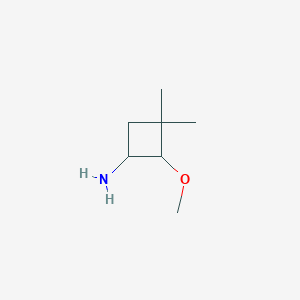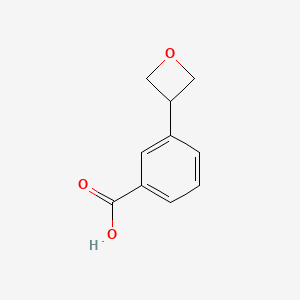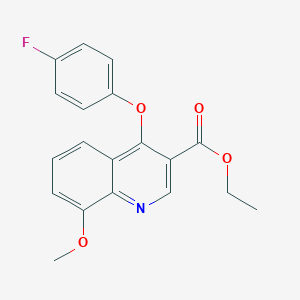![molecular formula C20H15N3O2S B2354815 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-52-0](/img/structure/B2354815.png)
3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C20H15N3O2S. It has a molecular weight of 361.42 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” consists of a benzamide group attached to a thiazolo[5,4-b]pyridine ring via a methoxy group . The compound’s structure can be analyzed using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) .Scientific Research Applications
Sirtuin Modulation
This compound is a sirtuin modulator . Sirtuins are a family of proteins that play roles in cellular health. They are involved in various biological processes such as aging, transcription, apoptosis, inflammation, and stress resistance. Modulating sirtuins can have potential therapeutic benefits.
Lifespan Extension
The compound has been found to be useful for increasing the lifespan of a cell . This could have implications in research related to aging and longevity.
Diabetes Treatment
It has potential applications in treating diabetes . Diabetes is a chronic disease that occurs when the body cannot effectively use the insulin it produces or does not produce enough insulin.
Cardiovascular Disease Treatment
The compound could be used in treating cardiovascular diseases . These are a class of diseases that involve the heart or blood vessels, including coronary artery disease, heart failure, valvular heart disease, and others.
Blood Clotting Disorders Treatment
It has potential applications in treating blood clotting disorders . These disorders can cause excessive bleeding or clotting, both of which can be life-threatening.
Anti-inflammatory Applications
The compound could be used for its anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases.
Cancer Treatment
It has potential applications in cancer treatment . Cancer is a group of diseases characterized by the uncontrolled growth and spread of abnormal cells.
Anti-fibrosis Activity
Some compounds with similar structures have shown better anti-fibrosis activity than certain existing treatments . Fibrosis is the thickening and scarring of connective tissue, usually as a result of injury.
Safety And Hazards
Future Directions
The future directions for “3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their inhibitory activity against PI3K and other kinases . This could potentially lead to the development of new therapeutic agents for diseases such as cancer .
properties
IUPAC Name |
3-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQJHXYDFDWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
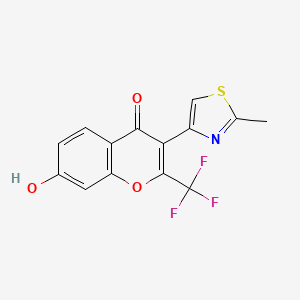
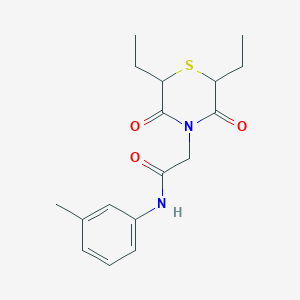
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
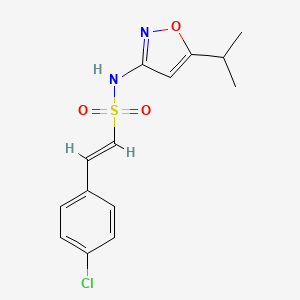
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
